molecular formula C19H15FN6OS B2469980 N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 877635-15-9

N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2469980
CAS No.: 877635-15-9
M. Wt: 394.43
InChI Key: PFFJXYZTVBBCNH-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. This targeted compound has emerged as a critical pharmacological tool for investigating the role of aberrant FGFR signaling in oncogenesis and cancer progression. Dysregulation of the FGFR pathway is a well-documented driver in a variety of human cancers, including those of the breast, lung, and bladder, as well as in hematological malignancies, making this inhibitor highly valuable for preclinical studies. Its primary research value lies in its ability to selectively block FGFR-mediated signal transduction, leading to the suppression of cancer cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis and metastasis in relevant in vitro and in vivo models. Researchers utilize this compound to dissect the complex downstream signaling networks involving MAPK/ERK and PI3K/AKT pathways, to explore mechanisms of resistance to targeted therapies, and to evaluate potential combination treatment strategies. By providing high selectivity, it helps clarify the specific contributions of FGFR signaling distinct from other kinase-driven pathways, offering significant insights for the development of novel targeted anticancer therapeutics.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c20-15-3-1-13(2-4-15)11-22-18(27)12-28-19-24-23-17-6-5-16(25-26(17)19)14-7-9-21-10-8-14/h1-10H,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFJXYZTVBBCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyridazine structure, followed by the introduction of the pyridinyl and fluorophenyl groups. The final step involves the attachment of the sulfanylacetamide moiety. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic routes.

Biology

The compound is under investigation for its potential biological activity , particularly in the following areas:

  • Antimicrobial Properties : The triazole ring has been associated with antifungal and antibacterial activities due to its ability to inhibit key enzymatic pathways in pathogens.
  • Anticancer Activity : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer cell proliferation and survival.

Medicine

Ongoing research aims to explore the compound's potential as a therapeutic agent for various diseases. Its unique structural features may allow it to modulate the activity of enzymes and receptors linked to disease pathways.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its chemical reactivity makes it a valuable component in formulating innovative products.

Mechanism of Action

The mechanism by which N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The compound shares structural homology with several analogs, differing primarily in substituents on the triazolo-pyridazine core and the acetamide side chain. Key analogs include:

Compound Name (CAS No.) Core Substituent Acetamide Substituent
Target Compound 6-(Pyridin-4-yl) N-[(4-Fluorophenyl)methyl]
2-[[6-(4-Methylphenyl)-... (877634-23-6) 6-(4-Methylphenyl) Acetamide (unsubstituted)
2-[[6-(4-Fluorophenyl)-... (894055-80-2) 6-(4-Fluorophenyl) Acetamide (unsubstituted)
N-(3-Chloro-4-fluorophenyl)-2-... (618415-13-7) 5-(Pyridin-2-yl), 4-ethyl N-(3-Chloro-4-fluorophenyl)

Key Observations :

  • The pyridin-4-yl group in the target compound may enhance π-π stacking interactions compared to aryl substituents (e.g., 4-methylphenyl or 4-fluorophenyl) in analogs .
Physicochemical Properties
  • Synthetic Yield : Analogous triazolo-pyridazine derivatives report yields of 68–74% under similar conditions (e.g., anhydrous K₂CO₃ in acetone) , suggesting comparable synthetic feasibility for the target compound.

Biological Activity

N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted significant attention due to its potential biological activities. This compound incorporates a variety of functional groups that contribute to its pharmacological properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of:

  • A fluorophenyl group that enhances lipophilicity and biological activity.
  • A pyridinyl moiety which is known for its role in interacting with biological targets.
  • A triazolopyridazine scaffold that has been linked to various pharmacological effects.
  • A sulfanylacetamide group that may contribute to its reactivity and interaction with enzymes.

The IUPAC name for this compound is this compound. Its chemical formula is C19H15FN6OSC_{19}H_{15}FN_6OS .

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. For instance, the triazole ring has been associated with antifungal and antibacterial activities due to its ability to inhibit key enzymatic pathways in pathogens .

Antimicrobial Activity

Research on compounds containing the triazole moiety indicates significant antimicrobial properties. For example:

  • Compounds similar to this compound have shown effectiveness against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
CompoundMIC (μg/mL)Bacterial Strains
Similar Triazole0.125 - 8S. aureus, E. coli, P. aeruginosa
Other Triazoles0.5 - 256Candida albicans, A. flavus

Anticancer Activity

The potential anticancer properties of triazole derivatives have been explored extensively. These compounds can induce apoptosis in cancer cells by inhibiting specific signaling pathways or by acting as enzyme inhibitors . The structure of this compound suggests it may similarly affect tumor growth.

Case Studies

  • Antibacterial Efficacy : A study evaluated various triazole derivatives for their antibacterial properties against multi-drug resistant strains. The results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics .
  • Antifungal Properties : Another investigation focused on the antifungal activity of triazole-based compounds against Candida species. The findings revealed that modifications in the triazole structure could enhance antifungal efficacy .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound contains a triazolo[4,3-b]pyridazine core linked to a pyridin-4-yl group and a 4-fluorobenzylthioacetamide moiety. The triazole ring is known for hydrogen-bonding interactions with biological targets, while the pyridinyl and fluorophenyl groups enhance lipophilicity and target specificity . The sulfanylacetamide bridge contributes to metabolic stability . These features collectively suggest potential interactions with kinase or enzyme active sites.

Q. What are the critical steps in synthesizing this compound?

Synthesis typically involves:

  • Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions.
  • Step 2 : Introduction of the pyridin-4-yl group at position 6 using Suzuki-Miyaura cross-coupling with a boronic acid derivative.
  • Step 3 : Thioether linkage formation between the triazolopyridazine and 4-fluorobenzyl bromide via nucleophilic substitution in polar aprotic solvents (e.g., DMF) at 60–80°C .

Q. How can researchers assess its solubility and stability for in vitro assays?

  • Solubility : Test in DMSO for stock solutions, followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering to detect aggregation.
  • Stability : Perform HPLC or LC-MS analyses after 24-hour incubation in assay buffers. Monitor degradation products under varying pH (3–9) and temperatures (4–37°C) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Kinase inhibition : Screen against a panel of kinases (e.g., CDKs, EGFR) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Target engagement : Employ thermal shift assays (TSA) to confirm binding to purified enzymes .

Advanced Research Questions

Q. How can synthetic yields be optimized for the triazolo[4,3-b]pyridazine intermediate?

  • Use design of experiments (DoE) to optimize reaction parameters:
  • Catalyst : Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency.
  • Solvent : Compare DMF (high polarity) vs. THF (lower boiling point) for cyclization steps.
  • Temperature : Gradient testing (50–100°C) to minimize side reactions.
    • Monitor intermediates via TLC and isolate via flash chromatography (silica gel, 10% EtOAc/hexane) .

Q. How to resolve contradictions in bioactivity data across cell lines?

  • Hypothesis 1 : Differential expression of target proteins. Validate via Western blot or qPCR.
  • Hypothesis 2 : Metabolic instability in certain cell types. Use LC-MS to quantify intracellular compound levels.
  • Control : Compare with structural analogs (e.g., chloro- or methoxy-substituted derivatives) to isolate substituent effects .

Q. What strategies can improve selectivity for a specific kinase target?

  • Structural modifications : Introduce bulkier substituents (e.g., cyclopropyl) to sterically block off-target binding.
  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize modifications that enhance hydrogen bonding with conserved residues (e.g., hinge region Lys/Arg).
  • In vitro profiling : Test against kinase isoform panels to identify selectivity cliffs .

Q. How to address poor aqueous solubility in preclinical development?

  • Formulation : Develop nanoemulsions or liposomes using excipients like DSPE-PEG2000.
  • Prodrug approach : Introduce phosphate or glucuronide groups at the acetamide moiety for enhanced solubility, with enzymatic cleavage in target tissues .

Methodological Notes

  • Spectral characterization : Use ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry of the triazole ring. Key signals: pyridinyl protons at δ 8.5–9.0 ppm; fluorophenyl singlet at δ 7.2–7.4 ppm .
  • Crystallography : For ambiguous stereochemistry, grow single crystals in EtOH/water (70:30) and solve via X-ray diffraction .
  • Data reproducibility : Include triplicate runs in enzymatic assays and report SEM. Use positive controls (e.g., staurosporine for kinase inhibition) .

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